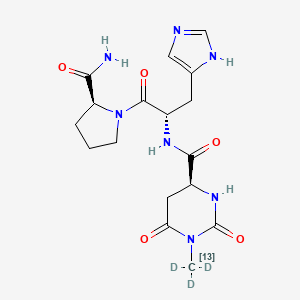

Taltirelin-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H23N7O5 |

|---|---|

Molecular Weight |

409.42 g/mol |

IUPAC Name |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-(trideuterio(113C)methyl)-1,3-diazinane-4-carboxamide |

InChI |

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1/i1+1D3 |

InChI Key |

LQZAIAZUDWIVPM-NRTKIWHWSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Taltirelin's Mechanism of Action: A Technical Guide to a TRH Superagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), exhibits a unique pharmacological profile characterized by potent and long-lasting central nervous system (CNS) effects with attenuated endocrine activity.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Taltirelin's action as a superagonist at the human TRH receptor (TRH-R). We will dissect its binding kinetics, downstream signaling cascades, and the key experimental methodologies used to elucidate its superagonistic properties.

Introduction: The Emergence of a Potent TRH Analog

Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide with a broad spectrum of actions in the CNS, including modulation of arousal, antidepressant effects, and neuroprotective properties.[5][6][7][8] However, its therapeutic potential is limited by a short biological half-life and significant endocrine effects.[4] Taltirelin was developed to overcome these limitations, demonstrating higher stability in blood and enhanced penetration of the blood-brain barrier compared to native TRH.[1][5][6] Marketed as Ceredist in Japan for the treatment of spinocerebellar ataxia, Taltirelin's clinical efficacy is rooted in its distinct interaction with the TRH receptor.[5][9][10]

Taltirelin and the TRH Receptor: A Superagonistic Interaction

In humans, a single G protein-coupled receptor, the TRH-R, which is structurally similar to the rodent TRH-R1, mediates the effects of TRH and its analogs.[5][6][11] Taltirelin's interaction with this receptor is paradoxical: it binds with a lower affinity than TRH, yet it elicits a more robust and sustained downstream signal, a hallmark of superagonism.[5][6][12]

Quantitative Analysis of Receptor Binding and Activation

The superagonistic nature of Taltirelin is evident from quantitative in vitro assays. The following table summarizes the key binding affinity (IC50) and functional potency (EC50) values for Taltirelin and TRH at the human TRH receptor.

| Ligand | Binding Affinity (IC50, nM) | Ca2+ Release Potency (EC50, nM) | IP1 Production Potency (EC50, nM) | Maximal Efficacy (IP1 Production) |

| TRH | 36[5] | 5.0[5] | 3.9[5][6] | 100% |

| Taltirelin | 910[5] | 36[5] | 150[5][6] | ~180% of TRH[5][6] |

Table 1: Comparative quantitative data for TRH and Taltirelin at the human TRH receptor. Data compiled from studies on model cell systems expressing the human TRH-R.

Downstream Signaling Pathways: The Core of Taltirelin's Action

Taltirelin's superagonistic activity is primarily mediated through the Gq/11 protein-phospholipase C (PLC) signaling cascade.[5] This pathway is the canonical route for TRH receptor activation, leading to the generation of key second messengers.[7]

The Gq/11-PLC-IP3-Ca2+ Pathway

Upon binding to the TRH-R, Taltirelin induces a conformational change that activates the associated Gq/11 protein. This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][13][14]

-

Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C.[7]

Taltirelin demonstrates a higher intrinsic efficacy than TRH in stimulating the production of inositol phosphates, leading to a more pronounced and sustained increase in intracellular calcium levels.[5][6][12] This enhanced signaling at lower receptor occupancy is the molecular basis of its superagonism.[5]

Involvement of the MAPK/ERK Pathway

Emerging evidence suggests that the mitogen-activated protein kinase (MAPK), specifically the ERK1/2 pathway, is a downstream effector of TRH-R1 signaling.[4][15] Studies have shown that Taltirelin can induce the phosphorylation of ERK1/2, which may contribute to its neuroprotective effects.[15] Recent research has further implicated the TRHR-MAPK-RARα-DRD2 pathway in the striatum, suggesting a role in dopamine receptor regulation.[16][17]

Broader Neuromodulatory Effects

Beyond the primary Gq/11 pathway, Taltirelin's mechanism of action involves the modulation of various neurotransmitter systems. It has been shown to enhance the release of dopamine, acetylcholine, and norepinephrine, contributing to its cognitive-enhancing and neuroprotective properties.[9][18][19] Taltirelin also exhibits anti-apoptotic and anti-fatigue effects, further broadening its therapeutic potential.[18]

Experimental Protocols

The characterization of Taltirelin as a superagonist has relied on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Taltirelin to the TRH receptor.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Taltirelin.

-

Cell Line: HEK293 cells stably expressing the human TRH receptor.

-

Radioligand: [3H]MeTRH, a high-affinity TRH analog.

-

Procedure:

-

Cells are incubated with a fixed concentration of [3H]MeTRH.

-

Increasing concentrations of unlabeled Taltirelin or TRH (for comparison) are added.

-

After reaching equilibrium, bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter-bound cell membranes is measured by liquid scintillation counting.

-

The IC50 value is calculated from the competition binding curves.

-

References

- 1. [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthetic TRH analogue taltirelin exerts modality-specific antinociceptive effects via distinct descending monoaminergic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyrotropin-releasing hormone analog as a stable upper airway-preferring respiratory stimulant with arousal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]

- 5. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Taltirelin Hydrate used for? [synapse.patsnap.com]

- 10. Taltirelin - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]

- 12. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 19. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Taltirelin-13C,d3 for In Vitro Neuroprotective Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Taltirelin, a thyrotropin-releasing hormone (TRH) analog, in studying neuroprotective effects in vitro. While this guide refers to Taltirelin-13C,d3, it is important to note that the isotopically labeled form is primarily utilized as an analytical standard for quantitative studies, such as mass spectrometry, to trace the compound's uptake and metabolism.[1] The neuroprotective effects described in the literature are based on studies using unlabeled Taltirelin.

Introduction to Taltirelin and its Neuroprotective Potential

Taltirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) with a longer half-life and duration of action.[2] It has demonstrated significant neuroprotective properties in various models of neurodegeneration. Taltirelin acts as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R).[1] Its mechanism of action is multifaceted, involving the activation of TRH receptors, which in turn modulates several downstream signaling pathways. These pathways play crucial roles in promoting neuronal survival, reducing oxidative stress, and mitigating apoptosis.[3][4]

In Vitro Model: Parkinson's Disease Model using SH-SY5Y Cells

A commonly used in vitro model to study the neuroprotective effects of Taltirelin is the human neuroblastoma SH-SY5Y cell line, subjected to neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) or rotenone to mimic the dopaminergic neuron loss characteristic of Parkinson's disease.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of Taltirelin in a Parkinson's disease model.

Table 1: Effect of Taltirelin on Cell Viability and Apoptosis in Neurotoxin-Treated SH-SY5Y Cells

| Parameter | Neurotoxin | Taltirelin Concentration | Observation |

| Cell Viability (MTT Assay) | 50 µM MPP+ | 5 µM | Increased by 13.58% |

| 100 µM MPP+ | 5 µM | Increased by 11.06% | |

| 25 µM Rotenone | 5 µM | Increased by 19.26% | |

| 50 µM Rotenone | 5 µM | Increased by 23.78% | |

| Nuclear Condensation (Hoechst Staining) | 100 µM MPP+ | 5 µM | Decreased by 46.37% |

| 25 µM Rotenone | 5 µM | Decreased by 36.52% | |

| 50 µM Rotenone | 5 µM | Decreased by 42.99% |

Data extracted from Zheng et al., 2018.[4]

Table 2: Effect of Taltirelin on Parkinson's Disease-Related Protein Pathology in Neurotoxin-Treated SH-SY5Y Cells

| Protein Marker | Neurotoxin | Taltirelin Concentration | Observation |

| p-tau (S396) | 1000 µM MPP+ | 5 µM | Reduced by 17.13% |

| 50 µM Rotenone | 5 µM | Reduced by 10.12% | |

| tau N368 | 1000 µM MPP+ | 5 µM | Reduced by 17.28% |

| 25 µM Rotenone | 5 µM | Reduced by 25.22% | |

| 50 µM Rotenone | 5 µM | Reduced by 23.40% | |

| α-synuclein N103 | 1000 µM MPP+ | 5 µM | Reduced by 26.55% |

| 25 µM Rotenone | 5 µM | Reduced by 9.49% | |

| 50 µM Rotenone | 5 µM | Reduced by 23.01% |

Data extracted from Zheng et al., 2018.[4]

Signaling Pathways and Mechanisms of Action

Taltirelin exerts its neuroprotective effects through a cascade of intracellular signaling events following the activation of the TRH receptor.

References

- 1. Taltirelin-13C,d3_product_DataBase_PeptideDB [peptidedb.com]

- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Taltirelin's impact on dopamine release with labeled compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), modulates dopamine release in the central nervous system. Taltirelin, known for its neuroprotective properties, has shown promise in ameliorating symptoms of neurodegenerative diseases such as spinocerebellar degeneration and has been investigated for its potential in conditions like Parkinson's disease.[1][2] A key aspect of its therapeutic potential lies in its ability to stimulate the release of dopamine, a critical neurotransmitter for motor control, motivation, and reward.[3][4]

This guide provides a comprehensive overview of the current understanding of Taltirelin's effects on dopaminergic systems, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. While direct tracing of Taltirelin-induced dopamine release using labeled compounds is not extensively documented in the reviewed literature, this guide synthesizes findings from robust alternative methodologies, primarily in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Quantitative Data on Taltirelin-Induced Dopamine Release

The following tables summarize the quantitative effects of Taltirelin on dopamine and its metabolites in key brain regions, as determined by in vivo microdialysis studies in rats.

Table 1: Effect of Taltirelin on Extracellular Dopamine, DOPAC, and HVA Levels in the Nucleus Accumbens of Rats [5]

| Treatment Group | Time Post-Injection | Dopamine (% of Basal) | DOPAC (% of Basal) | HVA (% of Basal) |

| Taltirelin (1 mg/kg, i.p.) | 60 min | ~150% | ~120% | ~110% |

| 120 min | ~160% | ~130% | ~120% | |

| 180 min | ~140% | ~125% | ~115% | |

| Taltirelin (3 mg/kg, i.p.) | 60 min | ~200% | ~140% | ~130% |

| 120 min | ~220% | ~150% | ~140% | |

| 180 min | ~180% | ~140% | ~130% | |

| Taltirelin (10 mg/kg, i.p.) | 60 min | ~250% | ~160% | ~150% |

| 120 min | ~280% | ~180% | ~170% | |

| 180 min | ~220% | ~160% | ~150% |

Data are approximated from graphical representations in the cited literature and represent the peak effects observed.

Table 2: Effect of Taltirelin on Extracellular Dopamine, DOPAC, and HVA Levels in the Corpus Striatum of Rats [5]

| Treatment Group | Time Post-Injection | Dopamine (% of Basal) | DOPAC (% of Basal) | HVA (% of Basal) |

| Taltirelin (1 mg/kg, i.p.) | 60 min | ~140% | ~115% | ~110% |

| 120 min | ~150% | ~125% | ~120% | |

| 180 min | ~130% | ~120% | ~115% | |

| Taltirelin (3 mg/kg, i.p.) | 60 min | ~180% | ~130% | ~125% |

| 120 min | ~200% | ~140% | ~135% | |

| 180 min | ~160% | ~130% | ~125% | |

| Taltirelin (10 mg/kg, i.p.) | 60 min | ~220% | ~150% | ~140% |

| 120 min | ~250% | ~160% | ~150% | |

| 180 min | ~200% | ~150% | ~140% |

Data are approximated from graphical representations in the cited literature and represent the peak effects observed.

Table 3: Effect of Taltirelin on Tyrosine Hydroxylase (TH)-Positive Neurons in the Striatum of a Rat Model of Parkinson's Disease [3]

| Treatment Group | Duration | Number of TH-Positive Cells (% of Control) |

| Taltirelin (5 mg/kg, i.p.) | 3 days | 183.33 ± 44.10% |

| Taltirelin (5 mg/kg, i.p.) | 7 days | 350.00 ± 28.87% |

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes a method for in vivo microdialysis in the rat striatum to measure extracellular levels of dopamine and its metabolites following Taltirelin administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4

-

Taltirelin hydrate

-

Fraction collector

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the stereotaxic apparatus.

-

Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or corpus striatum) using stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Basal Level Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine levels.

-

Taltirelin Administration: Administer Taltirelin (e.g., 1-10 mg/kg, intraperitoneally).

-

Post-Treatment Collection: Continue to collect dialysate samples at the same intervals for a designated period (e.g., 3-4 hours) to monitor changes in dopamine and metabolite concentrations.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, DOPAC, and HVA.

HPLC-ECD Analysis of Dopamine and Metabolites

This protocol outlines the analysis of microdialysate samples for dopamine, DOPAC, and HVA using HPLC-ECD.

Materials:

-

HPLC system with a refrigerated autosampler and an electrochemical detector.

-

Reversed-phase C18 column.

-

Mobile phase: A buffered solution (e.g., sodium phosphate, citric acid) containing an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol or acetonitrile), pH adjusted to ~3.0.

-

Standard solutions of dopamine, DOPAC, and HVA of known concentrations.

-

Perchloric acid.

Procedure:

-

Sample Preparation: Acidify the collected microdialysate samples with a small volume of perchloric acid to prevent catecholamine oxidation. Centrifuge the samples to pellet any precipitates.

-

Standard Curve Generation: Prepare a series of standard solutions containing known concentrations of dopamine, DOPAC, and HVA. Inject these standards into the HPLC system to generate a standard curve for each analyte.

-

Chromatographic Separation: Set the HPLC flow rate (e.g., 0.8-1.0 mL/min) and inject a fixed volume of the prepared samples and standards onto the C18 column. The analytes will be separated based on their hydrophobicity.

-

Electrochemical Detection: Set the potential of the electrochemical detector to an appropriate voltage for the oxidation of dopamine and its metabolites (e.g., +0.7 to +0.8 V).

-

Data Analysis: Integrate the peak areas of dopamine, DOPAC, and HVA in the chromatograms of the samples. Use the standard curves to calculate the concentration of each analyte in the samples. Express the results as a percentage of the basal levels.

Visualizing Mechanisms and Workflows

Signaling Pathway of Taltirelin-Induced Dopamine Release

The following diagram illustrates the proposed signaling pathway through which Taltirelin stimulates dopamine release. Taltirelin acts as a superagonist at the thyrotropin-releasing hormone receptor (TRH-R).[6][7] This activation is thought to initiate a downstream cascade involving the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to an increase in tyrosine hydroxylase (TH) expression and activity.[3] Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis. Furthermore, the release of dopamine is dependent on the vesicular monoamine transporter 2 (VMAT-2) for packaging dopamine into vesicles and the dopamine transporter (DAT) for reuptake.[3]

Caption: Proposed signaling pathway of Taltirelin-induced dopamine release.

Experimental Workflow for Investigating Taltirelin's Effect on Dopamine Release

The diagram below outlines the key steps in a typical preclinical experiment to assess the impact of Taltirelin on dopamine release using in vivo microdialysis.

Caption: Experimental workflow for in vivo microdialysis study.

Discussion and Future Directions

The evidence strongly indicates that Taltirelin enhances dopamine release in the striatum in a dose-dependent manner. This effect is mediated through the activation of TRH receptors and subsequent upregulation of tyrosine hydroxylase, the key enzyme in dopamine synthesis. The involvement of VMAT-2 and DAT further highlights the presynaptic nature of Taltirelin's action.

A significant gap in the current research is the lack of studies employing labeled compounds to directly visualize and quantify the dynamics of dopamine release and reuptake following Taltirelin administration. The use of radiolabeled dopamine precursors (e.g., [3H]-L-DOPA) or fluorescent dopamine analogs could provide invaluable insights into the precise mechanisms of Taltirelin's action at the synaptic level. Such studies would allow for a more direct assessment of dopamine turnover rates and the specific contributions of synthesis, packaging, and reuptake to the observed increase in extracellular dopamine.

Future research should aim to:

-

Utilize radiolabeled or fluorescently labeled dopamine precursors and analogs to trace the fate of dopamine following Taltirelin treatment.

-

Investigate the long-term effects of Taltirelin on dopamine receptor sensitivity and expression.

-

Explore the potential synergistic effects of Taltirelin with other dopaminergic agents.

By addressing these research questions, a more complete understanding of Taltirelin's therapeutic potential in dopamine-related neurological disorders can be achieved, paving the way for more effective treatment strategies.

References

- 1. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 4. [3H]Dopamine accumulation and release from striatal slices in young, mature and senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Taltirelin in Human Plasma Using Taltirelin-13C,d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Taltirelin in human plasma. Taltirelin-13C,d3 is employed as an internal standard to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput pharmacokinetic studies in drug development and clinical research settings.

Introduction

Taltirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that exhibits more potent and prolonged central nervous system effects than the endogenous hormone.[1][2] It has been investigated for its therapeutic potential in neurodegenerative disorders such as spinocerebellar degeneration.[2] Accurate determination of Taltirelin concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative data.[3] This application note provides a detailed protocol for the analysis of Taltirelin in human plasma using this compound as the internal standard.

Signaling Pathway of Taltirelin

Taltirelin acts as an agonist at the thyrotropin-releasing hormone receptor (TRH-R).[2] Binding of Taltirelin to TRH-R activates a cascade of intracellular signaling pathways, primarily through Gq/11 protein coupling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neurotransmitter release and other cellular responses in the central nervous system.[1][4]

Experimental Protocol

Materials and Reagents

-

Taltirelin reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Taltirelin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the Taltirelin stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to obtain a final concentration of 100 ng/mL.

Sample Preparation

The following workflow outlines the protein precipitation procedure for plasma samples.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry:

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 30 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Collision Gas | 8 psi |

| Dwell Time | 200 ms |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Taltirelin | 406.2 | 264.1 |

| This compound | 410.2 | 268.1 |

Note: The MRM transition for this compound is predicted based on the fragmentation of the unlabeled compound and should be confirmed by infusion of the standard.

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.1 to 100 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of Taltirelin to this compound against the nominal concentration of Taltirelin. A linear regression with a weighting factor of 1/x² was used.

| Parameter | Value |

| Linearity Range | 0.1-100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, and High) in six replicates.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 0.3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Mid QC | 10 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| High QC | 80 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed at low and high QC concentrations.

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low QC | 0.3 | 95 - 105 | > 85 |

| High QC | 80 | 95 - 105 | > 85 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Taltirelin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for pharmacokinetic studies and other applications in drug development and clinical research. The simple protein precipitation sample preparation allows for high-throughput analysis.

References

- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 2. fda.gov [fda.gov]

- 3. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Taltirelin in Plasma using Taltirelin-13C,d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taltirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced central nervous system activity and a longer half-life compared to endogenous TRH.[1] It is utilized for its neuroprotective and neurotrophic properties.[1] Accurate quantification of Taltirelin in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides a detailed protocol for the quantitative analysis of Taltirelin in plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Taltirelin-13C,d3.

The methodology described herein is based on solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase high-performance liquid chromatography (HPLC) separation and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Taltirelin reference standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

-

C18 Solid-Phase Extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with a turbo-ionspray ionization source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

Stock and Working Solutions Preparation

-

Taltirelin Stock Solution (1 mg/mL): Accurately weigh and dissolve Taltirelin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Taltirelin stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridges with 1 mL of 0.1% formic acid in water.

-

Loading: To 500 µL of plasma sample, add the internal standard solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute Taltirelin and this compound from the cartridge with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

-

HPLC Column: Semi-micro ODS (C18) column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Methanol

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 6.0 | 90 |

| 6.1 | 10 |

| 8.0 | 10 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Turbo-ionspray, Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Taltirelin | 406.0 | 264.0 |

| This compound | 409.0 | 267.0 |

Data Presentation

Method Validation Summary

The analytical method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

| Parameter | Result |

| Linearity Range | 17 - 4137 pg/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | < 15% (< 20% at LLOQ)[2] |

| Lower Limit of Quantification (LLOQ) | 17 pg/mL[2] |

| Matrix Effect | Monitored and compensated for by the internal standard |

| Recovery | Consistent and reproducible |

Quality Control Sample Performance

| QC Level | Nominal Concentration (pg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| LLOQ | 20 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| Low QC | 50 | < 8 | 97 - 103 | < 10 | 96 - 104 |

| Mid QC | 500 | < 7 | 98 - 102 | < 9 | 97 - 103 |

| High QC | 3000 | < 6 | 99 - 101 | < 8 | 98 - 102 |

Note: The data in this table is representative of a typical validated bioanalytical method and serves as an example.

Visualizations

Experimental Workflow

Caption: Overview of the analytical workflow for Taltirelin quantification.

Taltirelin Signaling Pathway

Caption: Taltirelin's primary signaling cascade via the TRH receptor.

References

Protocol for Pharmacokinetic Assessment of Taltirelin-13C,d3 Following Oral Administration

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the pharmacokinetic analysis of Taltirelin-13C,d3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details the clinical study design, bioanalytical method, and data analysis procedures.

Introduction

Taltirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced stability and central nervous system activity.[1] It is under investigation for various neurological conditions. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis via LC-MS/MS, as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[2][3] This protocol outlines a robust method for the determination of Taltirelin in human plasma, applicable to clinical pharmacokinetic studies.

Clinical Study Protocol

Study Design

A single-center, open-label, single-dose study is proposed. Healthy adult volunteers will be recruited for the study. The clinical phase of the trial should not commence until the bioanalytical method has been fully validated.

Volunteer Selection

A cohort of healthy adult male and female volunteers, typically between the ages of 18 and 55, will be recruited. A thorough physical examination, including medical history and clinical laboratory tests, will be conducted to ensure participants meet the inclusion criteria and have no contraindications.

Dosing and Administration

Based on previous studies in humans involving intravenous administration, an oral dose of 5 mg of Taltirelin is suggested for this pharmacokinetic study. This dose is a reasonable starting point for an oral formulation, considering the need to achieve plasma concentrations well above the lower limit of quantification of the analytical method.

Volunteers will self-administer a single 5 mg oral dose of Taltirelin in the morning after an overnight fast of at least 10 hours.

Blood Sampling Schedule

Venous blood samples (approximately 5 mL) will be collected into tubes containing K2EDTA as an anticoagulant at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

Sample Handling and Storage

Collected blood samples should be immediately placed on ice. Plasma will be separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection. The resulting plasma samples will be transferred to appropriately labeled polypropylene tubes and stored frozen at -70°C or colder until analysis. Taltirelin has been shown to be highly stable in blood.[1]

Bioanalytical Method

Materials and Reagents

-

Taltirelin reference standard

-

This compound (internal standard)

-

Human plasma (with K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Solid Phase Extraction (SPE) cartridges

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Taltirelin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Taltirelin stock solution with a methanol:water (1:1, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol:water (1:1, v/v).

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the appropriate Taltirelin working standard solutions to prepare calibration standards. A suggested calibration curve range is 17-4137 pg/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

| Sample Type | Concentration (pg/mL) |

| Calibration Standard 1 | 17 |

| Calibration Standard 2 | 50 |

| Calibration Standard 3 | 150 |

| Calibration Standard 4 | 500 |

| Calibration Standard 5 | 1500 |

| Calibration Standard 6 | 3000 |

| Calibration Standard 7 | 4137 |

| QC Low | 50 |

| QC Medium | 1000 |

| QC High | 3500 |

| LLOQ QC | 17 |

| Table 1: Suggested Concentrations for Calibration Standards and Quality Control Samples. |

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of Taltirelin from plasma.[4]

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex mix for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Table 2: Suggested Liquid Chromatography Conditions. |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | Taltirelin: m/z 406 → 264[4] this compound: (Predicted) m/z 410 → 268 |

| Dwell Time | 200 ms |

| Collision Energy | Optimize for specific instrument |

| Declustering Potential | Optimize for specific instrument |

| Table 3: Suggested Mass Spectrometry Conditions. |

Bioanalytical Method Validation

The bioanalytical method must be validated in accordance with the principles of Good Laboratory Practice (GLP) and relevant regulatory guidelines (e.g., FDA, EMA).[4][5] The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma samples.

-

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: The intra- and inter-day precision (as relative standard deviation, RSD) should be ≤ 15% (≤ 20% at the LLOQ), and accuracy (as percent relative error, %RE) should be within ±15% (±20% at the LLOQ).

-

Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) |

| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Factor | CV ≤ 15% |

| Freeze-Thaw Stability | Within ±15% of nominal concentration |

| Short-Term Stability (Bench-top) | Within ±15% of nominal concentration |

| Long-Term Stability | Within ±15% of nominal concentration |

| Table 4: Bioanalytical Method Validation Acceptance Criteria. |

Pharmacokinetic Data Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters to be determined include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Elimination half-life (t1/2)

-

Apparent total body clearance (CL/F)

-

Apparent volume of distribution (Vz/F)

Visualizations

Caption: Workflow for the Taltirelin Pharmacokinetic Study.

Caption: Plasma Sample Preparation using Solid-Phase Extraction.

Caption: Bioanalytical Workflow using LC-MS/MS.

References

- 1. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Phase 1 Study Evaluating the Pharmacokinetics, Dose Proportionality, Bioavailability, and Tolerability of Subcutaneous Levothyroxine Sodium (XP‐8121) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bevital.no [bevital.no]

Application Notes and Protocols for LC-MS/MS Quantification of Taltirelin

Introduction

Taltirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced central nervous system activity and metabolic stability. It is utilized in the treatment of spinocerebellar degeneration. Accurate and precise quantification of Taltirelin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed LC-MS/MS method for the quantification of Taltirelin in human plasma, including a comprehensive experimental protocol, method validation parameters, and relevant biological pathway information.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described LC-MS/MS method for Taltirelin.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| LC Column | C18 reversed-phase, semi-micro ODS |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | m/z 406.2 → 264.2[1] |

| Internal Standard | Taltirelin-¹³C₃,¹⁵N₂ (or other stable isotope-labeled Taltirelin) |

| IS Transition | To be determined based on the specific labeled internal standard |

Table 2: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | 17 - 4137 pg/mL[1] | Meets Requirement |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ)[1] | < 9.8%[1] |

| Accuracy (%RE) | Within ±15% (±20% for LLOQ) | Within ±10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal effect observed |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | No interference observed |

| Stability | %-change within ±15% | Stable under tested conditions |

Experimental Protocols

Materials and Reagents

-

Taltirelin reference standard

-

Stable isotope-labeled Taltirelin (e.g., Taltirelin-¹³C₃,¹⁵N₂) as internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥ 98%)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX µElution plates)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Taltirelin and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Taltirelin stock solution with 50% methanol to create working solutions for calibration standards and QC samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Taltirelin working solutions to achieve final concentrations for the calibration curve (e.g., 17, 50, 150, 500, 1500, 3000, and 4000 pg/mL) and QC samples (low, medium, and high concentrations).

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard in 50% methanol at a fixed concentration.

Sample Preparation (Solid Phase Extraction - SPE)

The following protocol is a representative method for the solid-phase extraction of Taltirelin from human plasma.

Caption: Taltirelin Sample Preparation Workflow.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, semi-micro ODS column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.[1]

-

Gradient Program:

Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization: Positive ion electrospray (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Taltirelin: m/z 406.2 → 264.2.[1]

-

Internal Standard: To be determined based on the specific labeled IS.

-

-

Optimization: The declustering potential (DP) and collision energy (CE) should be optimized for both Taltirelin and the internal standard by infusing a standard solution and observing the signal intensity of the precursor and product ions at various voltage settings.

-

Method Validation

The analytical method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[2][3][4] The validation should assess the following parameters:

-

Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences.

-

Linearity and Range: Determined by a calibration curve with at least six non-zero concentrations.

-

Accuracy and Precision: Evaluated at four QC levels (LOD, LQC, MQC, HQC) in five replicates.

-

Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked plasma samples with the response in neat solutions.

-

Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Taltirelin Signaling Pathway

Taltirelin exerts its effects by acting as an agonist at the thyrotropin-releasing hormone receptor (TRH-R). The binding of Taltirelin to TRH-R initiates a cascade of intracellular signaling events.

Caption: Taltirelin Signaling Pathway.

References

- 1. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

Application Note: Stability and Storage Conditions for Taltirelin-13C,d3 Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), is a peptide-based therapeutic agent. Taltirelin-13C,d3 is a stable isotope-labeled version of Taltirelin, crucial for use as an internal standard in quantitative bioanalytical assays. Accurate and reliable analytical data is contingent on the stability and proper storage of these reference standards. This document provides detailed guidelines and protocols for the storage, handling, and stability assessment of this compound analytical standards.

Stability and Storage Recommendations

The stability of peptide-based analytical standards is paramount for ensuring the accuracy and reproducibility of experimental results. Improper storage can lead to degradation, compromising the integrity of the standard.

Storage Conditions

For optimal stability, this compound analytical standards should be stored under the following conditions:

-

Lyophilized Form: The lyophilized powder is the most stable form for long-term storage. It should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.

-

In Solution: For short-term use, stock solutions can be prepared and stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Peptide solutions are generally less stable than the lyophilized form.

Table 1: Recommended Storage Conditions for this compound Analytical Standard

| Form | Storage Temperature | Duration | Container | Special Precautions |

| Lyophilized Powder | -20°C to -80°C | Long-term | Tightly sealed, light-resistant vial | Equilibrate to room temperature before opening. Store with desiccant. |

| Stock Solution | -20°C | Short-term (up to 1 month) | Aliquots in tightly sealed, light-resistant vials | Avoid repeated freeze-thaw cycles. |

| Working Solution | 2-8°C | Up to 24 hours | Tightly sealed, light-resistant vial | Prepare fresh daily if possible. |

Note: The stability data presented in this document is illustrative. It is recommended that users perform their own stability studies to establish appropriate storage conditions and expiration dates for their specific analytical standards and solutions.

Experimental Protocols

To ensure the integrity of the this compound analytical standard, it is essential to perform stability-indicating studies. These studies involve subjecting the standard to various stress conditions to identify potential degradation products and to develop an analytical method capable of separating the intact standard from its degradants.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

-

This compound analytical standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

HPLC vials

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a vial containing the lyophilized powder and a vial with the stock solution in an oven at 70°C for 48 hours.

-

Photolytic Degradation: Expose the lyophilized powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| UV Detection | 220 nm |

| MS Detection | Electrospray Ionization (ESI) in positive mode |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables summarize illustrative stability data for this compound under different storage conditions.

Table 2: Long-Term Stability of Lyophilized this compound

| Storage Condition | Time (Months) | Purity (%) | Appearance |

| -80°C | 0 | 99.8 | White powder |

| 12 | 99.7 | White powder | |

| 24 | 99.6 | White powder | |

| -20°C | 0 | 99.8 | White powder |

| 12 | 99.5 | White powder | |

| 24 | 99.2 | White powder | |

| 4°C | 0 | 99.8 | White powder |

| 6 | 98.5 | White powder | |

| 12 | 97.1 | Slight yellowing |

Table 3: Short-Term Stability of this compound in Solution (1 mg/mL in Water)

| Storage Condition | Time (Days) | Purity (%) | Appearance |

| -20°C (multiple freeze-thaw cycles) | 0 | 99.7 | Clear, colorless solution |

| 7 (3 cycles) | 98.9 | Clear, colorless solution | |

| 14 (6 cycles) | 98.1 | Clear, colorless solution | |

| 4°C | 0 | 99.7 | Clear, colorless solution |

| 3 | 99.1 | Clear, colorless solution | |

| 7 | 98.2 | Clear, colorless solution | |

| Room Temperature (25°C) | 0 | 99.7 | Clear, colorless solution |

| 1 | 97.5 | Clear, colorless solution | |

| 3 | 95.2 | Clear, colorless solution |

Signaling Pathways and Experimental Workflows

Taltirelin Signaling Pathway

Taltirelin acts as an agonist at the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor. Activation of TRH-R initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.

Caption: Taltirelin signaling pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound analytical standard.

Caption: Workflow for stability testing.

Conclusion

The stability of this compound analytical standards is critical for the generation of high-quality analytical data. Proper storage and handling, as outlined in this application note, are essential to maintain the integrity of the standard. It is strongly recommended to store the lyophilized standard at -20°C or colder and to minimize freeze-thaw cycles of solutions. The provided protocols for forced degradation and stability-indicating HPLC analysis serve as a guide for researchers to establish in-house stability programs for their this compound analytical standards.

Application Note: Absolute Quantification of Taltirelin in Brain Tissue Using Taltirelin-¹³C,d₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltirelin is a synthetic analog of the thyrotropin-releasing hormone (TRH) that exhibits more potent and prolonged central nervous system activity compared to the endogenous hormone.[1][2] Marketed as Ceredist, it is used for treating conditions like spinocerebellar ataxia.[1] Taltirelin mimics the physiological actions of TRH, binding to TRH receptors and modulating various downstream signaling pathways.[1][3][4] Its neuroprotective effects and ability to enhance the release of neurotransmitters like dopamine and acetylcholine make it a significant compound in neuropharmacological research.[2][3][5]

Accurate quantification of Taltirelin in brain tissue is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Absolute quantification provides the exact concentration of an analyte, which is essential for understanding its distribution, efficacy, and safety profile within the central nervous system. This application note provides a detailed protocol for the absolute quantification of Taltirelin in brain tissue using a stable isotope-labeled internal standard (SIL-IS), Taltirelin-¹³C,d₃, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for mass spectrometry-based quantification, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[6]

Principle of Absolute Quantification with SIL-IS

Absolute quantification relies on the use of a calibration curve generated from samples with known analyte concentrations. The SIL-IS, Taltirelin-¹³C,d₃, is added at a constant concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. Because the SIL-IS is chemically identical to the analyte (Taltirelin), it co-elutes chromatographically and exhibits similar ionization efficiency and fragmentation patterns. However, it is mass-differentiated. By measuring the peak area ratio of the analyte to the internal standard, variability from sample extraction, matrix effects, and instrument response can be effectively normalized. This ratio is then used to determine the concentration of Taltirelin in unknown samples by interpolating from the calibration curve.

Taltirelin Signaling Pathway

Taltirelin acts as a superagonist at the G protein-coupled thyrotropin-releasing hormone receptor (TRH-R).[4] Its binding initiates a cascade of intracellular events crucial to its therapeutic effects.[3] The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[7] Furthermore, TRH-R signaling can also engage the mitogen-activated protein kinase (MAPK) pathway, which is involved in neuronal survival and protection.[8][9]

Figure 1. Taltirelin's primary signaling cascade.

Materials and Reagents

-

Standards : Taltirelin analytical standard, Taltirelin-¹³C,d₃ (Internal Standard).

-

Solvents : Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Equipment :

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tissue homogenizer (e.g., bead beater or sonicator).

-

Microcentrifuge (refrigerated).

-

Analytical balance.

-

Calibrated pipettes.

-

Vortex mixer.

-

-

Consumables :

-

1.5 mL or 2.0 mL microcentrifuge tubes.

-

LC vials with inserts.

-

Reversed-phase C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Syringe filters (0.22 µm, PTFE or PVDF).

-

Experimental Protocols

Standard Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL) : Accurately weigh ~1 mg of Taltirelin and Taltirelin-¹³C,d₃ into separate volumetric flasks and dissolve in 50% MeOH to create 1 mg/mL stock solutions.

-

Taltirelin Working Solutions : Prepare serial dilutions of the Taltirelin stock solution with 50% MeOH to create working solutions for calibration standards and QCs.

-

Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the Taltirelin-¹³C,d₃ stock solution with 50% MeOH to a final concentration of 100 ng/mL. This solution will be used for spiking all samples.

Preparation of Calibration Curve and QC Samples

-

Matrix Preparation : Obtain blank brain tissue from untreated control animals. Homogenize the tissue (as described in 5.3) to create a pooled blank matrix homogenate.

-

Calibration Standards : Spike appropriate volumes of the Taltirelin working solutions into aliquots of the blank brain homogenate to create a calibration curve with 8-10 non-zero concentration points (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

-

Quality Control (QC) Samples : Prepare QC samples in blank brain homogenate at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Brain Tissue Sample Preparation

The following workflow outlines the steps from tissue collection to the final extract ready for injection.

References

- 1. Taltirelin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 3. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 4. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Taltirelin Hydrate used for? [synapse.patsnap.com]

- 6. Biochemical Fractionation and Stable Isotope Dilution Liquid Chromatography-mass Spectrometry for Targeted and Microdomain-specific Protein Quantification in Human Postmortem Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalysis of Taltirelin in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Taltirelin in human plasma. The workflow employs a stable isotope-labeled (SIL) internal standard to ensure high accuracy and precision, which is critical for pharmacokinetic studies.[1][2][3] Sample preparation is streamlined using solid-phase extraction (SPE), followed by analysis with a rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[4] This approach provides the necessary selectivity and sensitivity for bioanalytical applications in a high-throughput environment.

Introduction

Taltirelin is a potent, orally active analog of thyrotropin-releasing hormone (TRH) with a longer duration of action and greater central nervous system (CNS) stimulating activity than TRH itself.[5][6] It is used for the treatment of conditions like spinocerebellar degeneration.[7] Accurate measurement of Taltirelin concentrations in biological matrices, such as plasma, is essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[8][9] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS.[2] An SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest data quality.[3][10][11]

This note describes a complete workflow, from plasma sample preparation to final data analysis, for the bioanalysis of Taltirelin.

Mechanism of Action Overview

Taltirelin acts as an agonist at the thyrotropin-releasing hormone receptor (TRH-R). Binding to TRH-R, a G-protein coupled receptor, primarily activates the Gq/11 protein. This initiates a signaling cascade through phospholipase C, leading to the generation of inositol-1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium. This pathway ultimately modulates the release of various neurotransmitters, including dopamine and acetylcholine, contributing to its therapeutic effects in the CNS.[5][7]

References

- 1. Home - Cerilliant [cerilliant.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]

- 6. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Troubleshooting & Optimization

Troubleshooting low signal intensity of Taltirelin-13C,d3 in mass spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Taltirelin-13C,d3 during mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?

Low or no signal from your isotopically labeled internal standard can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

-

Verify Standard Integrity and Concentration:

-

Question: Are you confident in the concentration and stability of your this compound stock and working solutions?

-

Action: Prepare fresh working standards from your stock solution. If the problem persists, use a new vial of the stock standard, as prolonged storage, even under recommended conditions, can lead to degradation. Peptides, including their labeled analogues, can be susceptible to degradation over time. Due to the kinetic isotope effect, deuterated compounds may exhibit different metabolic rates, potentially affecting their stability.[1]

-

-

Sample Preparation and Extraction Efficiency:

-

Question: Is your sample preparation method validated for Taltirelin? Are you experiencing low recovery?

-

Action: Review your sample preparation protocol. Taltirelin has been successfully extracted from plasma using solid-phase extraction (SPE).[2] Ensure that the SPE cartridge type and the elution solvents are optimal for Taltirelin. To test recovery, spike a known amount of this compound into a blank matrix, perform the extraction, and compare the signal to a direct injection of the same amount of standard in a clean solvent.

-

-

Mass Spectrometer Parameters:

-

Question: Are the mass spectrometer settings optimized for this compound?

-

Action: Ensure you are using the correct precursor and product ions for this compound. The precursor ion will be heavier than the unlabeled Taltirelin (m/z 406).[2] Given a 13C and d3 labeling, the mass shift will depend on the number of incorporated isotopes. Infuse a fresh, reasonably concentrated solution of this compound directly into the mass spectrometer to optimize parameters like collision energy and declustering potential.

-

-

Liquid Chromatography (LC) Conditions:

-

Question: Is it possible that the labeled standard is not eluting properly from the LC column or is co-eluting with a strong ion-suppressing compound from the matrix?

-

Action: Deuterated internal standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[3][4] This can lead to the labeled standard eluting in a region of significant matrix-induced ion suppression where the unlabeled analyte does not.[5][6] Analyze a sample with post-column infusion of this compound to identify regions of ion suppression in your chromatogram. Adjusting the gradient or mobile phase composition may be necessary to shift the elution of the internal standard to a cleaner region of the chromatogram.

-

FAQ 2: My signal for this compound is inconsistent and not reproducible. What could be the reason?

Poor reproducibility is a common issue in quantitative LC-MS/MS and can be particularly frustrating.

Troubleshooting Steps:

-

Assess Matrix Effects:

-

Question: Are you observing significant matrix effects that vary between samples?

-

Action: Matrix effects, which can cause ion suppression or enhancement, are a primary cause of poor reproducibility.[5][7][8][9] While stable isotope-labeled internal standards are designed to compensate for these effects, severe and variable matrix components can still impact results.[10] Evaluate matrix effects by comparing the signal of this compound in a post-extraction spiked blank matrix to its signal in a neat solution. If significant variability is observed across different lots of blank matrix, your sample cleanup procedure may need to be improved.

-

-

Stability in Autosampler:

-

Question: Could the this compound be degrading in the autosampler during the analytical run?

-

Action: Peptides can be sensitive to temperature and the composition of the reconstitution solvent. Assess the stability of your processed samples by re-injecting a sample from the beginning of the run at the end of the sequence. If a significant decrease in signal is observed, consider using a cooled autosampler and ensure your reconstitution solvent is appropriate for peptide stability.

-

-

Carryover:

-

Question: Is there carryover from one injection to the next, causing artificially high and variable signals?

-

Action: Inject a blank sample immediately after a high-concentration standard or sample. If a peak for this compound is observed in the blank, carryover is an issue. Optimize the autosampler wash procedure, including the composition of the wash solvent and the number of wash cycles.

-

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance parameters that can be expected for a Taltirelin LC-MS/MS assay. These values can be used as a benchmark for your own method development and troubleshooting.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linearity Range | 17 - 4137 pg/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 17 pg/mL | [2] |

| Correlation Coefficient (r²) | > 0.99 | [11] |

Table 2: Precision and Accuracy

| Parameter | Typical Value | Reference |

| Intra-day Precision (%RSD) | < 15% | [11] |

| Inter-day Precision (%RSD) | < 15% | [11] |

| Accuracy (%Recovery) | 85 - 115% | [12] |

Experimental Protocols

Key Experiment 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of Taltirelin from plasma, based on published methods.[2]

-